(2R,5S)-Tricyclo[4.2.1.02,5]non-7-en-3-one
Description
Properties
IUPAC Name |
(2R,5S)-tricyclo[4.2.1.02,5]non-7-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-8-4-7-5-1-2-6(3-5)9(7)8/h1-2,5-7,9H,3-4H2/t5?,6?,7-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWRWUYPONZDQY-XDBMUJACSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C1=O)C3CC2C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R,5S)-Tricyclo[4.2.1.0(2,5)]non-7-en-3-one, also known as 3-aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one, is a bicyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H9NO
- Molecular Weight : 135.16 g/mol
- Melting Point : 117-122°C
- Boiling Point : 332.225°C
- Density : 1.257 g/cm³
Biological Activity Overview
Research indicates that (2R,5S)-tricyclo[4.2.1.0(2,5)]non-7-en-3-one exhibits several biological activities, particularly in the fields of antimicrobial and antifungal properties.
Antimicrobial Activity
Studies have demonstrated that this compound has significant antimicrobial effects against various bacterial strains. For instance:
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 200 |
These results suggest a promising potential for use in treating infections caused by these pathogens.
The mechanism by which (2R,5S)-tricyclo[4.2.1.0(2,5)]non-7-en-3-one exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Studies
-
Antifungal Efficacy Against Candida spp.
A study published in Journal of Antimicrobial Chemotherapy explored the efficacy of this compound against various Candida species. The results indicated that it inhibited biofilm formation and reduced cell viability in a dose-dependent manner. -
Synergistic Effects with Conventional Antibiotics
Research conducted by Anadys Pharmaceuticals demonstrated that when combined with conventional antibiotics like ampicillin, (2R,5S)-tricyclo[4.2.1.0(2,5)]non-7-en-3-one enhanced the overall antimicrobial activity, suggesting potential for combination therapies.
Pharmacological Applications
Due to its biological activities, (2R,5S)-tricyclo[4.2.1.0(2,5)]non-7-en-3-one is being investigated as a lead compound for developing new antimicrobial agents and could be particularly useful in treating resistant strains of bacteria and fungi.
Comparison with Similar Compounds
Structural and Stereochemical Variants
Table 1: Comparison of Tricyclic Framework Derivatives
Key Observations:
- Substituent Effects : The introduction of electron-withdrawing groups (e.g., CF₃ in ) increases electrophilicity, while bulky groups (e.g., phenyl in ) hinder reactivity.
- Stereochemistry : The (2R,5S) configuration in the target compound enhances stereoselectivity in cycloaddition reactions compared to racemic mixtures .
Physical and Thermodynamic Properties
Table 3: Thermodynamic and Solubility Data
Key Observations:
Q & A
Q. What are the key considerations for synthesizing (2R,5S)-Tricyclo[4.2.1.0²,⁵]non-7-en-3-one with high stereochemical purity?
- Methodological Answer : Stereoselective synthesis requires chiral catalysts (e.g., organocatalysts or transition-metal complexes) and controlled reaction conditions (temperature, solvent polarity). Use kinetic resolution or asymmetric induction strategies to favor the (2R,5S) configuration. Characterization via chiral HPLC or circular dichroism (CD) spectroscopy is critical to confirm enantiomeric excess. Cross-reference with stereoselective methods for similar tricyclic ketones, such as the use of Evans auxiliaries or Sharpless epoxidation .
Q. Which spectroscopic techniques are optimal for characterizing the tricyclic framework and ketone group?
- Methodological Answer :
- ¹H/¹³C NMR : Assign bridgehead protons (e.g., C2 and C5) and carbonyl carbon (C3) using DEPT-135 and HSQC.
- IR Spectroscopy : Confirm the ketone (C=O stretch ~1700–1750 cm⁻¹) and strained cycloalkene (C=C stretch ~1600–1650 cm⁻¹).
- X-ray Crystallography : Resolve absolute stereochemistry and ring strain via single-crystal analysis .
- Mass Spectrometry (HRMS) : Verify molecular formula and fragmentation patterns.
Q. How can researchers design a robust protocol for isolating (2R,5S)-Tricyclo[...] from reaction mixtures?
- Methodological Answer : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate stereoisomers. Optimize retention factors (k') via thin-layer chromatography (TLC) screening. For polar byproducts, consider reverse-phase HPLC. Validate purity by melting point analysis and ≥95% integration in NMR spectra .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of (2R,5S)-Tricyclo[...] in Diels-Alder or cycloaddition reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess regioselectivity. Compare computational predictions with experimental yields and stereochemical outcomes. Use software like Gaussian or ORCA for simulations .
Q. What strategies resolve contradictions between X-ray crystallography and NMR data regarding the compound’s conformation?
- Methodological Answer : Apply data triangulation :
- Dynamic NMR : Probe ring-flipping barriers at variable temperatures.
- Molecular Dynamics Simulations : Model conformational flexibility in solution.
- NOESY/ROESY : Detect through-space correlations to validate rigid or flexible regions.
Reconcile discrepancies by considering crystal packing effects (X-ray) vs. solution-state dynamics (NMR) .
Q. How to design a study investigating the compound’s potential as a chiral ligand in asymmetric catalysis?
- Methodological Answer : Adopt the PICO framework :
- Population : Transition-metal complexes (e.g., Rh, Pd).
- Intervention : (2R,5S)-Tricyclo[...] as a ligand.
- Comparison : Benchmark against BINAP or Josiphos ligands.
- Outcome : Enantiomeric excess (ee) and turnover number (TON).
Use kinetic studies and linear free-energy relationships (LFER) to evaluate ligand efficiency .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity against neurodegenerative targets?
- Methodological Answer :
- Enzyme Inhibition : Screen for acetylcholinesterase (AChE) or monoamine oxidase (MAO-B) inhibition using Ellman’s assay or fluorometric methods.
- Cytotoxicity : Test on SH-SY5Y neuronal cells via MTT assay.
- Molecular Docking : Predict binding affinities to tau protein or β-amyloid using AutoDock Vina. Validate with SPR (surface plasmon resonance) .
Data Analysis and Experimental Design
Q. How to statistically analyze variability in synthetic yields across different batches?
- Methodological Answer : Use ANOVA to compare means of ≥3 independent syntheses. Apply Tukey’s HSD post-hoc test to identify significant differences. Report confidence intervals (95%) and R² for linear regression models correlating yield with reaction parameters (e.g., temperature, catalyst loading) .
Q. What criteria should guide the selection of solvents for recrystallizing (2R,5S)-Tricyclo[...]?
- Methodological Answer : Prioritize solvents with moderate polarity (e.g., ethyl acetate, dichloromethane) and low solubility at room temperature. Use the Hildebrand solubility parameter (δ) to predict compatibility. Test solvent pairs (e.g., ethanol/water) for gradient cooling. Monitor crystal growth via hot-stage microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
